molecular formula C9H21O5P B14559297 Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate CAS No. 62217-80-5

Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate

Cat. No.: B14559297
CAS No.: 62217-80-5
M. Wt: 240.23 g/mol
InChI Key: JMOPKMDKUKBLPB-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate is an organic compound with the molecular formula C9H21O5P It is a derivative of phosphoric acid and is characterized by the presence of a phosphate group attached to a 3-hydroxy-2,2-dimethylpropyl moiety

Properties

CAS No.

62217-80-5

Molecular Formula

C9H21O5P

Molecular Weight

240.23 g/mol

IUPAC Name

diethyl (3-hydroxy-2,2-dimethylpropyl) phosphate

InChI

InChI=1S/C9H21O5P/c1-5-12-15(11,13-6-2)14-8-9(3,4)7-10/h10H,5-8H2,1-4H3

InChI Key

JMOPKMDKUKBLPB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC(C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-hydroxy-2,2-dimethylpropyl phosphate typically involves the esterification of phosphoric acid with diethyl 3-hydroxy-2,2-dimethylpropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phosphoric acid, diethyl alcohol, and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phosphate group can be reduced to form phosphines or phosphites.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phosphines or phosphites.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-hydroxy-2,2-dimethylpropyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical processes. The compound may also act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphate: Lacks the 3-hydroxy-2,2-dimethylpropyl moiety, resulting in different chemical properties and applications.

    Triethyl phosphate: Contains three ethyl groups attached to the phosphate, leading to variations in reactivity and use.

    Dimethyl phosphate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.

Uniqueness

Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate is unique due to the presence of the 3-hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other organophosphorus compounds and makes it valuable for specific research and industrial purposes.

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